molecular formula C23H25N3O5 B4046299 Ethyl 4-{3-[4-(4-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[4-(4-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B4046299
M. Wt: 423.5 g/mol
InChI Key: QMAQVJDLIHGZFS-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(4-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-{3-[4-(4-hydroxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is 423.17942091 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

The asymmetric intramolecular Michael reaction of acyclic compounds has been explored to construct chiral building blocks for enantioselective alkaloid synthesis. This approach yields pyrrolidine and piperidine derivatives with moderate to excellent optical yields, demonstrating the potential of similar compounds in the synthesis of complex alkaloids and potentially pharmacologically active molecules (Hirai et al., 1992).

Synthesis of Protected Amino Acids

Research has also focused on the synthesis of orthogonally protected amino acids, which are crucial for the synthesis of peptide and protein analogs. Such methodologies are instrumental in developing novel compounds with potential applications in medicinal chemistry and drug development (Czajgucki et al., 2003).

Ligand Design for Metal Complexes

The design and synthesis of benzyl- and ethyl-substituted ligands for diiron(II) complexes mimic the diiron center in hydroxylase components of enzymes. These studies are crucial for understanding enzymatic processes and designing catalysts for industrial applications (Carson & Lippard, 2006).

Piperidine Derivatives from Serine

The conversion of serine to piperidine derivatives highlights a route to synthesize optically pure piperidines, which are significant intermediates for a broad range of amines containing substituted piperidine units. This process underlines the versatility of similar compounds in synthesizing bioactive molecules and pharmaceuticals (Acharya & Clive, 2010).

Properties

IUPAC Name

ethyl 4-[3-[4-(4-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-2-31-23(30)16-3-5-18(6-4-16)26-21(28)15-20(22(26)29)25-13-11-24(12-14-25)17-7-9-19(27)10-8-17/h3-10,20,27H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAQVJDLIHGZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{3-[4-(4-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(4-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(4-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(4-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(4-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(4-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

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